Somatostatin-28 Trifluoroacetate
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Overview
Description
Somatostatin-28 is a cyclic neuropeptide hormone that plays a crucial role in endocrine regulation. It is an extended form of somatostatin-14, consisting of 28 amino acids. Somatostatin-28 is derived from the post-translational cleavage of prosomatostatin, which originates from a larger precursor, preprosomatostatin . The trifluoroacetate salt form of somatostatin-28 is commonly used in research due to its stability and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of somatostatin-28 involves solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. After the assembly of the peptide chain, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .
Industrial Production Methods: Industrial production of somatostatin-28 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Somatostatin-28 undergoes various chemical reactions, including:
Oxidation: The disulfide bonds within the peptide can be oxidized, affecting its structural integrity.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products:
Oxidation: Formation of oxidized somatostatin-28 with altered disulfide bonds.
Reduction: Linear somatostatin-28 without disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Somatostatin-28 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone secretion, neuronal excitability, and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating neuroendocrine tumors, acromegaly, and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Somatostatin-28 exerts its effects by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. There are five subtypes of SSTRs (SSTR1 to SSTR5), and somatostatin-28 has varying affinities for each subtype. Upon binding to these receptors, somatostatin-28 inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels. This leads to the inhibition of hormone secretion, cell proliferation, and neuronal excitability .
Comparison with Similar Compounds
Somatostatin-14: A shorter form of somatostatin with 14 amino acids, primarily involved in inhibiting growth hormone release.
Octreotide: A synthetic octapeptide analog of somatostatin with a longer half-life, used clinically to treat acromegaly and neuroendocrine tumors.
Lanreotide: Another synthetic analog with similar applications as octreotide but with different pharmacokinetic properties.
Uniqueness of Somatostatin-28: Somatostatin-28 is unique due to its extended amino acid sequence, which allows it to interact with a broader range of somatostatin receptors and exert more potent inhibitory effects on hormone secretion and cell proliferation compared to somatostatin-14 .
Properties
Molecular Formula |
C139H208F3N41O41S3 |
---|---|
Molecular Weight |
3262.6 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C137H207N41O39S3.C2HF3O2/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139;3-2(4,5)1(6)7/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150);(H,6,7)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-;/m0./s1 |
InChI Key |
JHZHKNYIHIRNHG-LQDYQFHQSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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